molecular formula C8H10O2 B1682651 2-(4-Hydroxyphenyl)ethanol CAS No. 501-94-0

2-(4-Hydroxyphenyl)ethanol

Cat. No.: B1682651
CAS No.: 501-94-0
M. Wt: 138.16 g/mol
InChI Key: YCCILVSKPBXVIP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tyrosol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As an antioxidant, Tyrosol may protect cells against injury due to oxidation in vitro . It is also known to attenuate pro-inflammatory cytokines from cultured astrocytes .

Cellular Effects

Tyrosol has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Tyrosol-treated animals showed a significant increase in the phosphorylation of Akt, eNOS, and FOXO3a .

Molecular Mechanism

Tyrosol exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules and can influence enzyme inhibition or activation, and changes in gene expression . For example, it acts as a chain breaker by donating a hydrogen atom to peroxyl-radicals .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Tyrosol can change. It is a rather stable compound and therefore, when compared with other polyphenols, much less subject to autooxidation

Dosage Effects in Animal Models

The effects of Tyrosol vary with different dosages in animal models. For instance, Tyrosol in the course administration with captopril was found to enhance the antihypertensive effect of the latter and eliminate its negative effect on red blood cell aggregation .

Metabolic Pathways

Tyrosol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosol can be synthesized through various methods. One common synthetic route involves the reduction of p-hydroxyphenylacetic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . Another method includes the reduction of p-hydroxyphenylacetaldehyde using sodium borohydride (NaBH4) in methanol .

Industrial Production Methods: Industrial production of tyrosol often involves extraction from natural sources such as olive oil and Rhodiola species. A novel method combines DIAION HP-20 macroporous resin chromatography with silica gel chromatography to simultaneously prepare high purities of salidroside and tyrosol from Rhodiola crenulata . This method achieves high purity rates and yields, making it efficient for large-scale production.

Properties

IUPAC Name

4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCILVSKPBXVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060111
Record name 4-Hydroxybenzeneethanol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosol
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URL http://www.hmdb.ca/metabolites/HMDB0004284
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Boiling Point

308.00 to 311.00 °C. @ 760.00 mm Hg
Record name Tyrosol
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CAS No.

501-94-0
Record name Tyrosol
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Record name 4-Hydroxyphenylethanol
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Record name Tyrosol
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Record name Benzeneethanol, 4-hydroxy-
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Record name 4-Hydroxybenzeneethanol
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Record name 4-hydroxyphenethyl alcohol
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Record name TYROSOL
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Record name Tyrosol
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Melting Point

90 °C
Record name Tyrosol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a five-gallon stainless steel reactor, a solution of 4-hydroxyacetophenone (2500 g, 18.4 moles) and a 25% solution of sodium methoxide in methanol (39.1 g, 0.26 moles) in methanol (10,000 g, 312.5 moles), and palladium on carbon catalyst (ESCAT 10, 125 g) were charged. The reactor is purged three times with nitrogen (100 psi). Hydrogen is then charged to a pressure of 300 psi and the reactor is heated to 45° C. The temperature is maintained at 45° C. for three hours at a constant hydrogen pressure of 500 psi. The reactor is cooled to 30° C. and then discharged (12,245 g). The analysis of the solution gave a conversion of 97.6% and a selectivity of 96.0% (note Table 2).
Quantity
2500 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
312.5 mol
Type
reactant
Reaction Step One
Quantity
125 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of BH3.(CH3)2S (500 mL, 2M in tetrahydrofuran) was added dropwise to a solution of methyl 4-hydroxyphenylacetate (116 g, 0.70 mole) in 300 mL dry tetrahydrofuran. This solution was heated at reflux for 2 hr and stirred at room temperature for 12 hr. TLC indicated the presence of phenol and another 30 mL of BH3.(CH3)2S solution was added. This solution was refluxed for 1 hr, cooled, and then hydrolyzed by dropwise addition of water. The mixture was concentrated in vacuo and the residue triturated with ethyl ether. The ethyl ether portion was dried (MgSO4) and concentrated in vacuo to give 90 g (93%) of 4-(2-hydroxyethyl)phenol, m.p. 84°-86°.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of methyl 2-(4-hydroxyphenyl)acetate (3.0 g, 18.07 mmol), in THF (20 mL) was added to a stirred suspension of LAH (0.89 g, 23.49 mmol) in THF (20 mL) at 0° C. The stirring was continued at RT for 4 h. Excess of LAH was quenched with saturated Na2SO4 solution and the precipitate formed was filtered off. The filtrated was extracted with ethyl acetate and the organic extract was washed with brine, dried (Na2SO4) and evaporated to dryness. Column purification with 50% ethyl acetate-pet ether yielded the title compound (1.1 g, 44%) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
44%

Synthesis routes and methods IV

Procedure details

Methyl-4-hydroxyphenyl acetate (23.0 g, 139.0 mmol) was dissolved in THF (400 ml). After cooling to 0° C., lithium aluminum hydride (LAH; 7.9 g, 209.0 mmol) was added over 1 hr, stirred for 2 hrs at 0° C. and additionally for 8 hrs at room temperature. 1N aqueous HCl (300 ml) was added at 0° C. and the reaction mixture was extracted with ethylacetate (200 ml×3). The combined organic layer was washed with water (200 ml×2) and sat. NaCl (200 ml) and dried over MgSO4. The dried organic layer was evaporated and the residue was purified by fresh column chromatography on silica gel (hexane/ethylacetate=3/1, v/v) to obtain white solid of the desired product, 4-hydroxyphenethyl alcohol (16.3 g, 118.0 mmol, yield 85%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)ethanol
Reactant of Route 2
2-(4-Hydroxyphenyl)ethanol
Reactant of Route 3
2-(4-Hydroxyphenyl)ethanol
Reactant of Route 4
2-(4-Hydroxyphenyl)ethanol
Reactant of Route 5
2-(4-Hydroxyphenyl)ethanol
Reactant of Route 6
2-(4-Hydroxyphenyl)ethanol

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